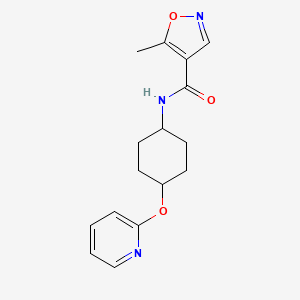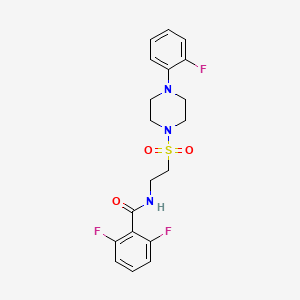
2,6-difluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-difluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a small molecule inhibitor that targets specific proteins and enzymes, making it a promising candidate for the treatment of various diseases. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Spectral Study of Novel Norfloxacin Derivatives:
- Research has been conducted on the synthesis of new piperazine substituted norfloxacin derivatives, including those similar to the specified compound. These derivatives were further condensed with various β-diketone to generate novel acid derivatives, demonstrating the potential for creating new compounds with unique properties (Yadav & Joshi, 2008).
Structure-Affinity Relationship Study on Dopamine Receptor Ligands:
- Modifications of the benzamide PB12, similar in structure to the specified compound, have been explored to identify structural features that could lead to dopamine D(3) receptor affinity. This includes variations in the aromatic ring linked to the N-1 piperazine ring, indicating the compound's potential relevance in neuroscience research (Leopoldo et al., 2002).
Fe-Catalyzed Synthesis of Flunarizine:
- The specified compound shares structural similarities with flunarizine, which is known for its vasodilating effect and usage in treating migraines and epilepsy. Research into its synthesis showcases the relevance of similar compounds in the development of therapeutics (Shakhmaev et al., 2016).
Synthesis of Bioactive Molecule Fluoro Substituted Benzothiazoles:
- Research has been conducted on the synthesis of various substituted benzothiazoles, which are structurally related to the specified compound. These have been screened for antimicrobial, antiinflammatory, and other biological activities, indicating the compound's potential use in developing new pharmacological agents (Patel et al., 2009).
Supramolecular Structures and Physicochemical Properties of Norfloxacin Salts:
- Research into the crystal structures of norfloxacin salts, related to the specified compound, provides insights into the influence of non-covalent interactions in determining crystal packing and physicochemical properties. This is relevant for understanding the behavior of similar compounds in different physical states (Xu et al., 2014).
Synthesis of Fluoro Substituted Sulphonamide Benzothiazole for Anti-Microbial Screening:
- Research includes the synthesis of novel compounds similar to the specified one, which are known for their antimicrobial activity. This indicates the potential application of the compound in developing new antimicrobial agents (Jagtap et al., 2010).
Synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one Derivatives for Antiproliferative Activity:
- The synthesis and evaluation of derivatives similar to the specified compound have shown antiproliferative effects against various human cancer cell lines, demonstrating its potential in cancer research (Mallesha et al., 2012).
Synthesis of Certain Fluoroquinolone Derivatives for Antimicrobial and Cytotoxic Activities:
- Similar compounds have been synthesized and evaluated for antimicrobial and cytotoxic activities, further indicating the potential biomedical applications of the specified compound (Sheu et al., 2003).
Radical Reactions in Synthesis of Fluorinated Compounds:
- The specified compound's structural similarity to fluorinated compounds highlights its potential application in the synthesis of perfluoroalkylated organic compounds, useful in various chemical processes (Kondratov et al., 2015).
Rhodium Catalyzed Synthesis of Neuroleptic Agents:
- The compound's relevance in the synthesis of neuroleptic agents such as Fluspirilen and Penfluridol, which are used in psychiatric medicine, is another key area of research (Botteghi et al., 2001).
Serotonin Receptor Studies in Alzheimer's Disease:
- Compounds structurally related to the specified one have been used in PET imaging studies to quantify serotonin receptor densities in Alzheimer's disease patients, indicating its potential application in neuroscience and neurodegenerative disease research (Kepe et al., 2006).
Eigenschaften
IUPAC Name |
2,6-difluoro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3S/c20-14-4-1-2-7-17(14)24-9-11-25(12-10-24)29(27,28)13-8-23-19(26)18-15(21)5-3-6-16(18)22/h1-7H,8-13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVADBULCICWQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B2637407.png)
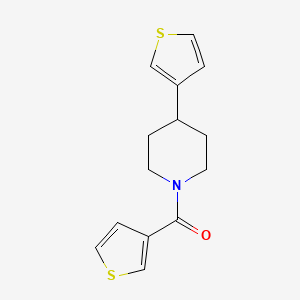
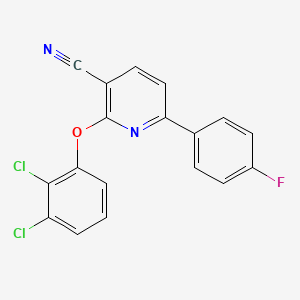
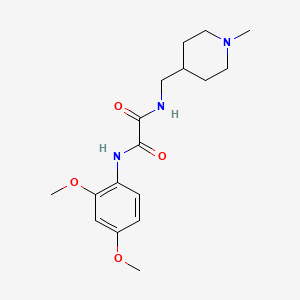
![Methyl 2-({[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2637417.png)

![5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2637421.png)
![1-methyl-8-(3-methylphenyl)-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/no-structure.png)
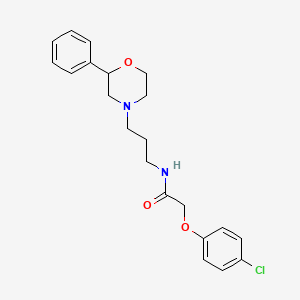
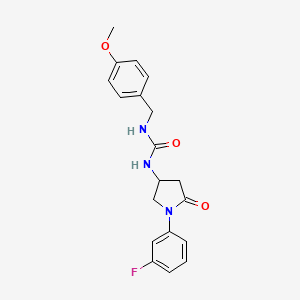
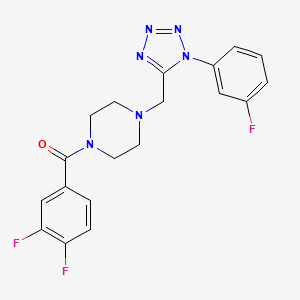
![Ethyl 6-benzyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2637428.png)
